molecular formula C8H7N7 B12803913 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine CAS No. 81450-48-8

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine

Cat. No.: B12803913
CAS No.: 81450-48-8
M. Wt: 201.19 g/mol
InChI Key: ZGKWDSOUXAFBQV-UHFFFAOYSA-N
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Description

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . Additionally, it has been investigated as an enzyme inhibitor, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors . These diverse applications make it a valuable compound for further research and development.

Mechanism of Action

The mechanism of action of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways . This inhibition can lead to apoptosis in cancer cells and other therapeutic effects.

Comparison with Similar Compounds

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The unique structure of this compound makes it distinct from these related compounds.

Properties

CAS No.

81450-48-8

Molecular Formula

C8H7N7

Molecular Weight

201.19 g/mol

IUPAC Name

5-methyl-3,4,6,7,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),2,4,7,9,11-hexaen-8-amine

InChI

InChI=1S/C8H7N7/c1-4-12-13-8-6-5(10-2-3-11-6)7(9)14-15(4)8/h2-3H,1H3,(H2,9,14)

InChI Key

ZGKWDSOUXAFBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C3=NC=CN=C32)N

Origin of Product

United States

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